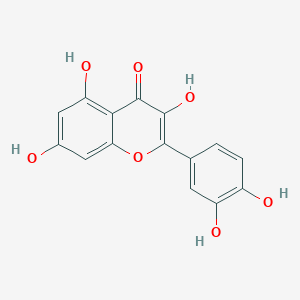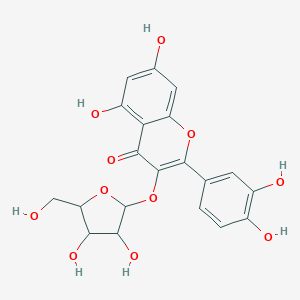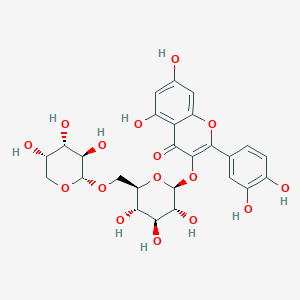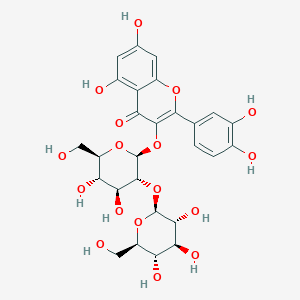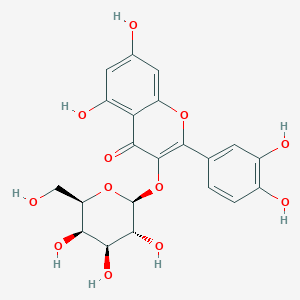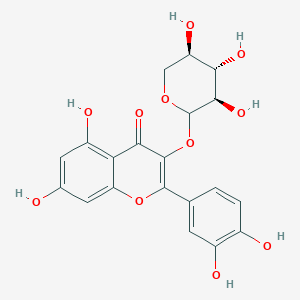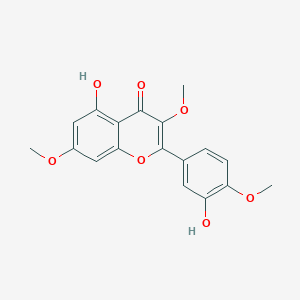
Rotundina
Descripción general
Descripción
Rotundine, also known as l-enantiomer tetrahydroprotoberberine, is an organic alkaloid extracted from traditional Chinese medicinal plants such as Corydalis rhizoma and Stephania rotunda Lour . It has analgesic activity and is particularly suitable for insomnia patients with pain .
Molecular Structure Analysis
Rotundine is a tetrahydroprotoberberine diisoquinoline alkaloid with a molecular weight of 355.43 . Its molecular formula is C21H25NO4 .Physical And Chemical Properties Analysis
Rotundine appears as an off-white solid that is odorless and tasteless. It turns yellow under light and heat and should be protected from light and air. It is usually dissolved in chloroform, slightly soluble in ethanol or ether, insoluble in water, and soluble in dilute sulfuric acid .Aplicaciones Científicas De Investigación
Neuroprotección y Mejora de la Memoria
La rotundina ha sido estudiada por su potencial para mejorar el deterioro de la memoria y proteger la barrera hematoencefálica. También puede mitigar la lesión por isquemia-reperfusión cerebral, que es un tipo de daño cerebral causado por el regreso repentino del flujo sanguíneo después de un período de isquemia o falta de oxígeno .
Tratamiento de la Adicción
La investigación indica que la this compound podría reducir los antojos de drogas y los síntomas de abstinencia, particularmente los causados por la heroína. También puede disminuir la autoadministración de cocaína y el comportamiento de búsqueda de drogas en modelos animales .
Investigación del Cáncer
Las tecnologías avanzadas de secuenciación de ARN mensajero de alto rendimiento se han utilizado para explorar la patogénesis del cáncer, y la this compound ha estado involucrada en esta investigación debido a sus propiedades moleculares .
Efectos Analgésicos
La this compound es conocida por su actividad analgésica y se ha extraído de plantas medicinales chinas tradicionales para su uso como alternativa a los medicamentos ansiolíticos y sedantes, así como a los opiáceos .
Propiedades Antiinflamatorias y Antioxidantes
Los estudios sugieren que la this compound puede tener efectos protectores contra la lesión del aprendizaje y la memoria a través de mecanismos antioxidantes, antiinflamatorios y antiapoptóticos .
Modulación de la Sintetasa de Óxido Nítrico
La this compound tiene efectos sobre la sintetasa de óxido nítrico, que juega un papel en varios procesos fisiológicos, incluida la vasodilatación y la neurotransmisión .
Mecanismo De Acción
- The result? A potent analgesic effect without respiratory depression or gastrointestinal smooth muscle spasm .
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Safety and Hazards
Rotundine should be handled with care to avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Rotundine has potent effects on the central nervous system . It does not interact with opioid receptors, therefore, it has little addiction effects
Cellular Effects
Rotundine has shown to have significant effects on various types of cells. It has been found to have cardiovascular protective effects and antitumor effects . It can reverse the drug resistance of tumor cells; the mechanism may be through the downregulating of the expression of P-glycoprotein (P-gp) and the upregulating of the expression of topo II in tumor cells .
Molecular Mechanism
It may be related to the upward activation of the system and blocking the function of dopamine receptors in the brain by inhibiting the brainstem reticular structure . Research has shown that Rotundine acts as a DA receptor blocker, specifically targeting the DA1 and DA2 receptors with high affinity .
Temporal Effects in Laboratory Settings
Rotundine concentrations of 50 μM, 100 μM, 150 μM, and 200 μM inhibited the proliferation, migration, and invasion of SW480 cells in a time- and concentration-dependent manner . Rotundine does not induce SW480 cell apoptosis .
Dosage Effects in Animal Models
Low doses of Rotundine produced no side effects in mice and relieved pain in patients . 40 mg/kg Rotundine selectively inhibited OCT2 to reduce renal injury without impairing anti-tumor function .
Metabolic Pathways
It has been suggested that Rotundine may be associated with inositol phosphate metabolism, axon regeneration, inflammatory mediator regulation of TRP channels, systemic lupus erythematosus, apelin signaling pathway, and other cancer-related pathways .
Propiedades
IUPAC Name |
(13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQDJSLRWYMAQI-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359548 | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3520-14-7 | |
| Record name | Tetrahydropalmatine, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Tetrahydropalmatine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TETRAHYDROPALMATINE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BLG4NXS54 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Rotundine exert its sedative-tranquilizing effect?
A1: Rotundine's sedative-tranquilizing mechanism differs from reserpine. While reserpine depletes brain serotonin (5-HT), Rotundine does not. [] Instead, similar to tetrahydropalmatine (THP), it may act by influencing neurotransmitter systems like dopamine and/or by modulating neuronal excitability. []
Q2: Does Rotundine affect the sedative effects of reserpine?
A2: Pre-treatment with Rotundine does not alter the persistent sedation caused by reserpine. Furthermore, while monoamine oxidase inhibitors (MAOIs) can reverse reserpine's effects, they do not reverse the action of Rotundine. [] This further supports a distinct mechanism of action.
Q3: Does Rotundine have analgesic properties?
A3: Yes, Rotundine demonstrates both systemic and peripheral analgesic effects. [] Intravenous administration in rabbits produced analgesia. [] Interestingly, calcium ions appear to modulate Rotundine's analgesic action, with calcium chloride antagonizing and EGTA enhancing its effect. [] This suggests a potential role of calcium channels in its mechanism of action.
Q4: Does Rotundine induce apoptosis in cancer cells?
A4: Studies on SW480 colorectal cancer cells revealed that while Rotundine inhibits proliferation, migration, and invasion, it does not induce apoptosis. [] This suggests that its anti-cancer effects are mediated through alternative pathways, such as cell cycle arrest or inhibition of pro-survival signaling.
Q5: What is the molecular formula and weight of Rotundine?
A5: Rotundine has a molecular formula of C19H21NO4 and a molecular weight of 327.37 g/mol. [, ]
Q6: What spectroscopic techniques are useful for characterizing Rotundine?
A6: Infrared (IR), normal Raman spectroscopy (NRS), and surface-enhanced Raman spectroscopy (SERS) are valuable tools for characterizing Rotundine. [] These techniques provide insights into its vibrational modes and structural features. Density functional theory (DFT) calculations complement experimental spectra, enabling comprehensive vibrational peak assignments. []
Q7: Which cytochrome P450 (CYP) enzymes are involved in Rotundine metabolism?
A7: In vitro studies using recombinant human CYP enzymes identified CYP2C19, CYP3A4, and CYP2D6 as the primary enzymes involved in Rotundine metabolism. [] Notably, these enzymes contribute differently to its metabolism, with CYP3A4 playing the most significant role (60.37%). []
Q8: What is the predominant metabolic pathway of Rotundine?
A8: O-demethylation is the major metabolic pathway of Rotundine. [] This process generates several metabolites, including four mono-demethylated isomers and one di-demethylated metabolite. [] Interestingly, different CYP enzymes exhibit selectivity towards O-demethylation at specific positions within the Rotundine molecule. []
Q9: How is Rotundine excreted?
A9: Following oral administration in rats, two major metabolites were identified in bile, suggesting that glucuronide conjugation after demethylation might be a primary excretion pathway. []
Q10: Can saliva be used to monitor Rotundine levels?
A10: Research indicates a strong correlation between Rotundine concentrations in rat saliva and plasma. [] This finding suggests that saliva could potentially serve as a non-invasive alternative to blood sampling for pharmacokinetic studies and therapeutic drug monitoring.
Q11: What analytical methods are used for quantifying Rotundine?
A11: Several methods are employed for Rotundine quantification, including:
- High-performance liquid chromatography (HPLC) [, , , , , , ]: Often coupled with UV detection, HPLC offers robust separation and quantification capabilities.
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [, ]: This technique provides high sensitivity and selectivity, making it suitable for analyzing Rotundine and its metabolites in complex biological matrices.
- Flow injection analysis with chemiluminescence detection []: This approach leverages the chemiluminescent reaction of Rotundine with specific reagents for sensitive and selective detection.
Q12: Are there specific challenges in analyzing Rotundine?
A12: Rotundine's chiral nature necessitates the development of enantioselective analytical methods to differentiate between its enantiomers, as they may exhibit different pharmacological activities. []
Q13: What approaches have been explored to enhance Rotundine's delivery?
A13: Several strategies have been investigated, including:
- Chitosan-based gelled granules []: These formulations demonstrate sustained release of Rotundine in simulated gastrointestinal fluids, potentially enhancing its bioavailability.
- Transdermal patches with permeation enhancers [, , ]: Incorporating volatile oils like those from Fructus Litseae or Herba Asari into transdermal patches shows promise in enhancing Rotundine's skin permeation. [, , ]
- PIC polysaccharide granules []: These granules offer controlled release properties, potentially improving Rotundine's therapeutic profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




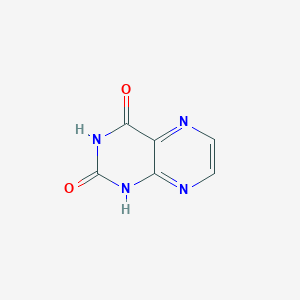
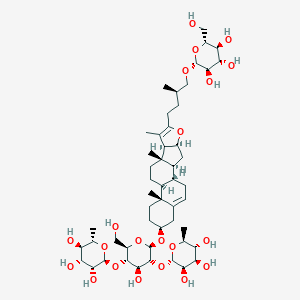
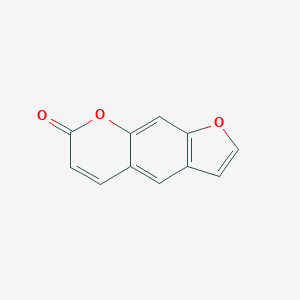
![3,6-Diphenylfuro[3,2-b]furan-2,5-dione](/img/structure/B192217.png)


